An In-Depth Technical Guide to 1-Methyl-piperidine-4-boronic acid hydrochloride: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling
An In-Depth Technical Guide to 1-Methyl-piperidine-4-boronic acid hydrochloride: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling
A Note on the Target Compound: Initial research for "1-Methyl-piperidine-3-boronic acid hydrochloride" did not yield sufficient specific data, such as a unique CAS number or validated physical properties, to construct a comprehensive and scientifically rigorous guide. This suggests it is a less common or sparsely documented compound. In the spirit of providing a technically accurate and valuable resource, this guide will focus on the closely related, well-documented, and commercially available isomer, 1-Methyl-piperidine-4-boronic acid hydrochloride . The principles, protocols, and handling considerations detailed herein are largely applicable to saturated heterocyclic boronic acids and will be of significant value to researchers in the field.
Introduction: The Strategic Value of Saturated Heterocyclic Boronic Acids in Drug Discovery
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] When functionalized as a boronic acid, the 1-methylpiperidine scaffold becomes a powerful building block in synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a premier method for the formation of carbon-carbon bonds, essential for the synthesis of complex molecular architectures found in drug candidates.[2][3]
1-Methyl-piperidine-4-boronic acid hydrochloride serves as a versatile reagent for introducing the N-methylpiperidine group into aryl or heteroaryl structures. This is particularly valuable in drug development for modulating properties like receptor affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[4] As the hydrochloride salt, the compound often exhibits improved stability and handling characteristics compared to the free base. This guide provides a senior application scientist's perspective on the core physical properties, handling, and a validated experimental workflow for the effective use of this important synthetic intermediate.
Physicochemical and Safety Profile
Understanding the physical properties and safety considerations of a reagent is paramount for its successful and safe implementation in any synthetic protocol.
Core Physical Properties
The properties of 1-Methyl-piperidine-4-boronic acid and its hydrochloride salt are summarized below. Data is aggregated from various chemical suppliers and databases.[5][6][7]
| Property | Value | Source(s) |
| Chemical Name | (1-Methylpiperidin-4-yl)boronic acid hydrochloride | [5][6] |
| Synonyms | 1-Methyl-piperidine-4-boronic acid hydrochloride | [7] |
| CAS Number | 28082-87-3 | [5][6] |
| Molecular Formula | C₆H₁₅BClNO₂ | [5][6] |
| Molecular Weight | 179.45 g/mol | [5][6] |
| Appearance | Typically a white to light brown solid | |
| Purity | ≥98% (typically by assay) | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |
Note: The free boronic acid, (1-methylpiperidin-4-yl)boronic acid, has a CAS number of 706748-53-0 and a molecular weight of 142.99 g/mol .[7]
Stability and Handling
Boronic acids as a class of compounds require careful handling to prevent degradation, which can lead to diminished yields in coupling reactions.[3] The primary degradation pathway is protodeboronation, the cleavage of the C-B bond.
Key Handling & Storage Protocols:
-
Inert Atmosphere: While the hydrochloride salt form enhances stability, it is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage or when preparing for a reaction.[8]
-
Moisture Control: Boronic acids are susceptible to degradation by moisture. Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[8]
-
Temperature: Refrigerated storage (2-8°C) is recommended to slow potential decomposition.[5]
-
Cross-Contamination: Avoid contamination with acids, strong oxidizing agents, and bases during storage.[9][10][11]
Safety and Hazard Information
A comprehensive safety assessment should always begin with consulting the Safety Data Sheet (SDS) provided by the supplier. The hazard profile is a composite of the piperidine ring system and the boronic acid functional group.
-
1-Methylpiperidine (Related Structure): The parent N-methylpiperidine is a highly flammable, corrosive, and toxic liquid. It is known to cause severe skin burns and eye damage.[10][11][12]
-
General Boronic Acids: While generally of low toxicity, they can be irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound.[10][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the flagship application for this reagent. The reaction facilitates the coupling of the piperidinyl group (a C(sp³)-hybridized carbon) to an aryl or heteroaryl halide/triflate (a C(sp²)-hybridized carbon).
The Catalytic Cycle: A Mechanistic Overview
The success of the reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This is a critical step, often facilitated by a base which activates the boronic acid to form a more nucleophilic boronate species.[13]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of 1-Methyl-piperidine-4-boronic acid hydrochloride with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
1-Methyl-piperidine-4-boronic acid hydrochloride (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (Ligand; 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄; 2.5 mmol, 2.5 equiv)
-
Toluene/Water (5:1 mixture, 6 mL)
-
Reaction vial (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vial Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-Methyl-piperidine-4-boronic acid hydrochloride (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.5 mmol).
-
Scientist's Rationale: Using a slight excess of the boronic acid (1.2 equiv) helps to drive the reaction to completion, compensating for any potential homocoupling or degradation. K₃PO₄ is an effective base for activating the boronic acid without being overly harsh on sensitive functional groups. The SPhos ligand is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination, often leading to higher yields.
-
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Scientist's Rationale: Oxygen can oxidize the active Pd(0) species to Pd(II), which can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of the boronic acid.[3]
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture (6 mL) to the vial via syringe.
-
Scientist's Rationale: A biphasic solvent system is common in Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Scientist's Rationale: Heating is required to overcome the activation energy for the catalytic steps. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring Progress: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (10 mL portions). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude material by flash column chromatography on silica gel to isolate the pure coupled product.
Conclusion
1-Methyl-piperidine-4-boronic acid hydrochloride is a high-value building block for medicinal and materials chemists. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for incorporating the N-methylpiperidine scaffold, a privileged structure in drug design. By understanding its physical properties, adhering to strict handling and storage protocols to maintain its integrity, and applying a well-reasoned experimental protocol, researchers can effectively leverage this reagent to advance their synthetic programs. The self-validating nature of the described protocol, grounded in established mechanistic principles, ensures a high probability of success and provides a logical framework for any necessary troubleshooting and optimization.
References
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Oakwood Chemical. 1-Methylpiperidine-3-carboxylic acid hydrochloride. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Viana, R. A. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4253. [Link]
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Wikipedia. 1-Methylpiperidine. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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PubChem. (1-Methylpiperidin-4-yl)boronic acid. [Link]
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Defense Technical Information Center. Piperidine Synthesis. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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DigitalCommons@TMC. Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
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Kazakh National Medical University. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
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